molecular formula C13H16N2O2 B2709077 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile CAS No. 1823268-62-7

4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile

Cat. No. B2709077
CAS RN: 1823268-62-7
M. Wt: 232.283
InChI Key: IMTYGAZQGQFWIH-ZDUSSCGKSA-N
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Description

  • Purity : 95%

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Morpholine derivatives, including 4-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile, are pivotal in the synthesis of heterocyclic compounds. For instance, pyridine and pyrimidine rings can be synthesized from morpholino derivatives, which are essential structures in numerous bioactive molecules and pharmaceuticals (Ratemi, Namdev, & Gibson, 1993). These syntheses often involve reactions with carbon acids or derivatives, showcasing the versatility of morpholine derivatives in creating complex heterocyclic structures.

Corrosion Inhibition

Morpholine derivatives also show potential in corrosion inhibition, especially for metals and alloys. Computational studies and molecular dynamics simulations have been used to explore the corrosion inhibition properties of novel quinoline derivatives, including morpholine-based compounds, against the corrosion of iron (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017). These studies suggest that morpholine derivatives can effectively protect metal surfaces from corrosion, which has significant implications for industrial applications.

Pharmaceutical Research

In the realm of medicinal chemistry, morpholine derivatives have been explored for their biological activities. Novel syntheses of compounds like lamellarin U and lamellarin G trimethyl ether from alpha-aminonitrile, which can be derived from morpholine, indicate the potential for creating bioactive molecules with significant pharmacological properties (Liermann & Opatz, 2008). These compounds are of interest for their anticancer and other therapeutic effects.

Material Science and Ionic Liquids

Morpholine derivatives have been synthesized as part of ionic liquids, which are salts in the liquid state at room temperature or below. The physicochemical properties, cytotoxicity, and biodegradability of these ionic liquids have been investigated, revealing moderate to low toxicity and potential applications in green chemistry and biomass dissolution (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).

Anti-Corrosion Properties in Mild Steel

Further research into the anti-corrosion properties of morpholine derivatives on mild steel in acidic medium highlights their efficacy as corrosion inhibitors. Electrochemical studies, along with SEM, AFM, and XPS analyses, demonstrate that these compounds can significantly reduce corrosion rates, underscoring their industrial relevance (Singh, Srivastava, & Quraishi, 2016).

Safety and Hazards

  • MSDS : The Material Safety Data Sheet (MSDS) for this compound should outline safety precautions, handling instructions, and potential hazards. You can find it here .

properties

IUPAC Name

4-benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-9-13(10-16)11-17-7-6-15(13)8-12-4-2-1-3-5-12/h1-5,16H,6-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYGAZQGQFWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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